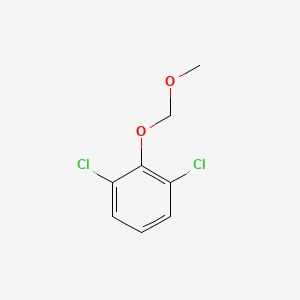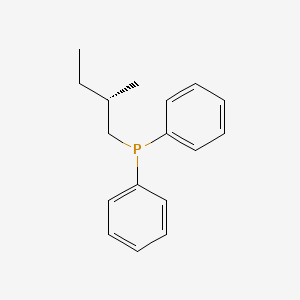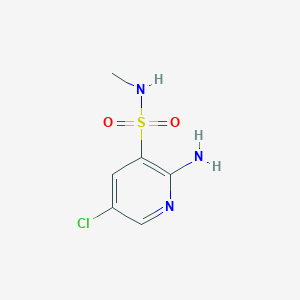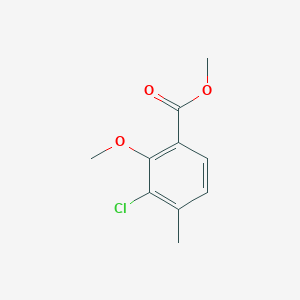
tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate (TBOC) is an organic compound that has been of interest for scientists and chemists for its wide range of applications. TBOC is a versatile compound that has been applied in many scientific research fields, including organic synthesis, biochemistry, and pharmacology. TBOC has been used in many laboratory experiments due to its unique properties and wide range of applications.
Mechanism of Action
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is a versatile compound that has a wide range of applications in scientific research. The mechanism of action of this compound is not yet fully understood, but it is believed to function through the formation of a complex with the target molecule. This complex then undergoes a conformational change, which leads to the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been observed that this compound can interact with a number of biological molecules, including proteins, carbohydrates, and nucleic acids. Additionally, this compound has been shown to have an inhibitory effect on the activity of enzymes involved in DNA replication, as well as on the expression of certain genes.
Advantages and Limitations for Lab Experiments
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has many advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is a relatively expensive compound and can be toxic if ingested. Additionally, it is not soluble in water, which can limit its use in some experiments.
Future Directions
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has many potential applications in scientific research and laboratory experiments. One potential future direction for this compound is in the development of new drugs and therapeutics. Additionally, this compound could be used in the development of new fluorescent probes for the detection of biological molecules. Furthermore, this compound could be used as a reagent in organic synthesis and as a catalyst in biochemistry. Finally, this compound could be used as a tool in pharmacology, as it has been shown to have an inhibitory effect on the activity of enzymes involved in DNA replication.
Synthesis Methods
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate can be synthesized by a variety of methods, including oxidation with hydrogen peroxide, bromination, and reaction with sodium nitrite. The most common method for the synthesis of this compound is by the reaction of 3-methyl-1,2,4-oxadiazol-5-ylmethylcarbamate with tert-butyl alcohol. This reaction yields a product with a yield of about 95%.
Scientific Research Applications
Tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has been used extensively in scientific research for a variety of applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in pharmacology. This compound has also been used in the synthesis of a number of compounds, such as cyclic ethers, amines, and carboxylic acids. Additionally, this compound has been used as a fluorescent probe for the detection of various biological molecules, including proteins, carbohydrates, and nucleic acids.
properties
IUPAC Name |
tert-butyl N-methyl-N-(1,2,4-oxadiazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)11(4)6-9-5-13-10-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWFWLZBDCJTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NOC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6305469.png)